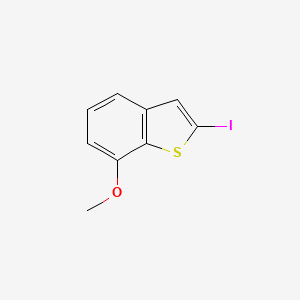

2-Iodo-7-methoxy-1-benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IOS |

|---|---|

Molecular Weight |

290.12 g/mol |

IUPAC Name |

2-iodo-7-methoxy-1-benzothiophene |

InChI |

InChI=1S/C9H7IOS/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-5H,1H3 |

InChI Key |

KJDWGVSGHCXUBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1SC(=C2)I |

Origin of Product |

United States |

Mechanistic Investigations of 2 Iodo 7 Methoxy 1 Benzothiophene Reactivity

Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) Core

The introduction of electrophiles to the 2-Iodo-7-methoxy-1-benzothiophene scaffold is governed by the interplay of the electronic effects of the iodo and methoxy (B1213986) substituents, which direct the regiochemical outcome of the substitution.

Regioselectivity of Substituent Introduction at Carbon-2 and Carbon-7 Positions

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of the parent compound, 7-methoxy-1-benzothiophene, provides valuable insights. Electrophilic attack on the benzothiophene ring system generally favors the 3-position. However, the presence of substituents can alter this preference. In the case of 7-methoxy-1-benzothiophene, electrophilic substitution, such as bromination and nitration, has been observed to occur at the 4-position. rsc.org This suggests that the activating effect of the methoxy group on the benzene (B151609) ring overrides the inherent reactivity of the thiophene (B33073) ring.

For this compound, the C2 position is already occupied by the iodo group. Therefore, electrophilic attack would be expected to occur on the benzene ring, likely at the C4 or C6 positions, influenced by the directing effects of the methoxy group.

Directing Effects of Iodo and Methoxy Groups on Electrophilic Attack

The methoxy group (-OCH₃) at the C7 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. frontiersin.org This increases the electron density at the ortho (C6) and para (C4) positions relative to the methoxy group, making them more susceptible to electrophilic attack.

The iodo group at the C2 position is a deactivating group due to its electron-withdrawing inductive effect. Halogens are generally ortho-, para-directors, but their deactivating nature slows down the rate of electrophilic substitution. In the context of this compound, the powerful activating and directing effect of the C7-methoxy group is expected to be the dominant factor in determining the position of further electrophilic substitution. Therefore, electrophiles are predicted to preferentially attack the C4 position, which is para to the methoxy group, and to a lesser extent, the C6 position, which is ortho to the methoxy group.

Nucleophilic Aromatic Substitution Mechanisms

The presence of a halogen atom on the benzothiophene ring opens up the possibility of nucleophilic aromatic substitution (SₙAr) reactions, providing a pathway for further functionalization.

Displacement of Halogen Substituents in Benzothiophene Derivatives

The displacement of a halogen substituent from a benzothiophene ring typically proceeds through an addition-elimination mechanism. This involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the substitution product. The reactivity of the halogen towards displacement generally follows the trend F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate.

Influence of Electron-Donating Methoxy Groups on Nucleophilic Reactivity

Electron-donating groups, such as a methoxy group, generally deactivate the aromatic ring towards nucleophilic aromatic substitution. This is because they increase the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. However, the position of the electron-donating group relative to the leaving group is crucial. For an SₙAr reaction to proceed efficiently, electron-withdrawing groups are typically required to be ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. In this compound, the methoxy group is not in a position to directly stabilize a negative charge resulting from nucleophilic attack at C2. Consequently, nucleophilic displacement of the iodine atom is expected to be challenging under standard SₙAr conditions and may require harsh reaction conditions or the use of a strong nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodo substituent at the C2 position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this exact molecule are not extensively reported, the general reactivity of aryl iodides in these transformations is well-established.

Below are tables illustrating the expected outcomes of common cross-coupling reactions with this compound, based on established methodologies for similar substrates.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 2-Phenyl-7-methoxy-1-benzothiophene |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 2-(4-Methylphenyl)-7-methoxy-1-benzothiophene |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-(Thiophen-2-yl)-7-methoxy-1-benzothiophene |

This table is illustrative and based on general procedures for Suzuki-Miyaura reactions. frontiersin.orgorganic-chemistry.orgresearchgate.net

Table 2: Predicted Heck Reaction of this compound

| Entry | Alkene | Catalyst System | Base | Solvent | Expected Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(2-Phenylvinyl)-7-methoxy-1-benzothiophene |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(7-methoxy-1-benzothiophen-2-yl)acrylate |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 2-((E)-Oct-1-en-1-yl)-7-methoxy-1-benzothiophene |

This table is illustrative and based on general procedures for Heck reactions. researchgate.netnih.gov

Table 3: Predicted Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-7-methoxy-1-benzothiophene |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 2-((Trimethylsilyl)ethynyl)-7-methoxy-1-benzothiophene |

| 3 | 1-Heptyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 2-(Hept-1-yn-1-yl)-7-methoxy-1-benzothiophene |

This table is illustrative and based on general procedures for Sonogashira reactions. chemicalpapers.combeilstein-journals.orgwright.edu

Suzuki, Stille, and Sonogashira Type Couplings for Further Functionalization

The presence of an iodine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives with potential applications in materials science and medicinal chemistry. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the iodo-benzothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-substituted benzothiophene. The 7-methoxy group, being electron-donating, can influence the electron density of the heterocyclic system but generally does not impede the standard catalytic cycle. The choice of ligand, base, and solvent is crucial for achieving high yields.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca Stille couplings are known for their tolerance of a wide variety of functional groups, making them highly valuable in complex molecule synthesis. libretexts.orgnih.gov The reaction of this compound with various organostannanes can introduce alkyl, vinyl, aryl, or other moieties at the C2-position. Additives like copper(I) salts can sometimes be used to enhance the reaction rate. libretexts.org

Sonogashira Coupling: To introduce acetylenic groups, the Sonogashira coupling is the method of choice. wikipedia.org This reaction involves the coupling of the iodo-benzothiophene with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base, often an amine which can also serve as the solvent. wikipedia.org This reaction is highly efficient for creating 2-alkynyl-benzothiophenes, which are versatile intermediates for further transformations, including cyclization reactions or the synthesis of conjugated systems. nih.gov Copper-free variants of the Sonogashira coupling have also been developed.

The table below summarizes typical conditions for these coupling reactions based on analogous heterocyclic systems.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C |

| Stille | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - (or co-catalyst like CuI) | Toluene or DMF | 80-120 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 80 °C |

C–H Activation and Direct Functionalization Strategies

Beyond cross-coupling at the C-I bond, modern synthetic strategies allow for the direct functionalization of C-H bonds. For the benzothiophene scaffold, the C-H bond at the C3-position is a target for such transformations. However, a more recent and powerful strategy involves the palladium-catalyzed direct arylation of the C-H bond at the C2-position of benzothiophenes that are not halogenated at that site. acs.org

In the context of this compound, the most synthetically relevant C-H bond for direct functionalization (assuming the C2-position is occupied by the iodo group) would be at the C3 or C4 positions. The 7-methoxy group activates the benzene ring, making the C4 and C6 positions more susceptible to electrophilic attack. For instance, bromination and nitration of 7-methoxybenzo[b]thiophene (B1600899) have been shown to occur at the C4-position. rsc.org

A particularly noteworthy strategy is the direct α-arylation of the benzothiophene core. While this typically applies to a substrate with a C-H bond at the C2 position, understanding the mechanism provides insight into the system's reactivity. Studies have shown that a Ag(I)/Pd(OAc)₂ catalytic system can enable the direct arylation of benzothiophenes with aryl iodides at near-room temperature. acs.org The proposed mechanism suggests that C-H activation is the rate-limiting step and is not believed to involve the palladium catalyst directly. acs.org For this compound, this type of reactivity highlights the possibility of functionalizing other positions on the ring system through carefully designed C-H activation protocols.

The table below outlines a general procedure for a related direct arylation reaction.

| Reaction Type | Reagents | Catalyst System | Solvent | Temperature | Position Functionalized |

|---|---|---|---|---|---|

| Direct C-H Arylation | Aryl Iodide | Pd(OAc)₂ / Ag₂O / NaOAc | Hexafluoro-2-propanol (HFIP) | 30-50 °C | C2 (on uniodinated benzothiophene) |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | - | CHCl₃/AcOH | Room Temp. | C4 (on 7-methoxybenzothiophene) |

Radical-Promoted Reaction Pathways

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, opening up alternative reaction pathways. These reactions can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. uchicago.edu

While specific studies on radical-promoted reactions starting from this compound are not extensively documented, general principles of radical chemistry can be applied. For instance, a radical generated at the C2-position can participate in addition reactions to alkenes or alkynes, or in cyclization reactions if a suitable tethered functional group is present.

Furthermore, radical-promoted processes are well-known for the synthesis of the benzothiophene ring system itself. For example, radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols can yield 2-substituted benzothiophenes. acs.orgresearchgate.net Another method involves the n-Et₄NBr-catalyzed radical cyclization of disulfides and alkynes. researchgate.net These synthetic routes underscore the compatibility of the benzothiophene core with radical intermediates, suggesting that this compound could serve as a precursor in radical-mediated transformations. An iodine atom transfer (IAT) process could be envisioned, where the C2-radical is trapped by an acceptor molecule.

Stereochemical Considerations and Diastereoselectivity in Cyclization Processes

Stereochemical control is a critical aspect of modern organic synthesis. For this compound, stereochemical questions would primarily arise in reactions where a new chiral center is formed. This could occur during the functionalization of the C2-position or during a cyclization process involving a substituent on the benzothiophene ring.

For example, if this compound were first functionalized via a Sonogashira coupling to introduce a propargyl alcohol moiety, a subsequent intramolecular cyclization could potentially form a new ring with one or more stereocenters. The diastereoselectivity of such a cyclization would depend on the reaction mechanism (e.g., ionic, radical, or pericyclic) and the reagents used.

While specific studies detailing diastereoselective cyclizations starting from this compound are limited, the broader literature on benzothiophene synthesis provides relevant insights. Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for creating substituted benzothiophenes, and when the alkyne bears a chiral auxiliary or a prochiral center, diastereoselectivity can be induced. nih.govacs.org Similarly, intramolecular cyclizations of thiobenzanilides to form benzothiazoles have been studied, where the stereochemistry of existing centers can influence the formation of new ones. researchgate.net These examples establish that stereochemical control in reactions involving the benzothiophene scaffold is feasible, although specific applications to the functionalization of this compound represent an area for future investigation.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for determining the precise arrangement of atoms within the molecule.

¹H NMR Analysis for Proton Environments and Coupling Patterns

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their splitting patterns (J-coupling), which would provide information about neighboring protons. The spectrum would be expected to show signals for the aromatic protons on the benzothiophene (B83047) ring system and a singlet for the methoxy (B1213986) group protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and piece together the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying which protons are adjacent to each other in the spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule and confirming the positions of substituents like the iodo and methoxy groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques would provide valuable information about the functional groups present in the molecule.

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing vibrations of the benzothiophene core and the C-I bond, providing further structural confirmation.

Without access to the actual spectral data, any further discussion would be purely hypothetical. The scientific community awaits the synthesis and full spectroscopic characterization of 2-Iodo-7-methoxy-1-benzothiophene to populate these analytical sections with concrete research findings.

Electronic Spectroscopy and Photophysical Studies

The interaction of this compound with light provides fundamental insights into its electronic structure and potential for optoelectronic applications. Electronic spectroscopy and photophysical studies are crucial for understanding the nature of its molecular orbitals and the fate of excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For conjugated systems like this compound, absorption of UV or visible light promotes electrons from lower-energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher-energy orbitals, like the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of benzothiophene derivatives is characterized by absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic core. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet highly polarizable, iodine atom influence the energy gap between the HOMO and LUMO. While specific experimental spectra for this compound are not widely published, theoretical calculations and data from analogous compounds, such as 2-iodo-6-methoxybenzo[b]thiophene which exhibits a maximum absorption (λₘₐₓ) at 275 nm, suggest that its primary absorption bands would likely occur in the ultraviolet region.

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield Determinations

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information on the emissive properties of a molecule from its lowest singlet excited state (S₁) to its ground state (S₀). Key parameters derived from fluorescence studies include the emission maximum (λₑₘ), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φf). The quantum yield, which quantifies the efficiency of the fluorescence process, is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

The fluorescence characteristics of benzothiophene derivatives are highly dependent on their substitution pattern, which can influence both radiative and non-radiative decay pathways from the excited state. Detailed experimental data on the fluorescence quantum yield of this compound remains limited in publicly available literature.

Time-Resolved Fluorescence Measurements for Excited State Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. This measurement provides the fluorescence lifetime (τf), which is the average time a molecule spends in the excited state before returning to the ground state. This data is essential for understanding the dynamics of excited states, including the rates of radiative (fluorescence) and non-radiative decay processes. The study of excited state dynamics is fundamental for designing molecules with specific photophysical properties, though specific research on the excited state lifetime of this compound is not readily found in scientific literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇IOS, giving it a calculated molecular weight of approximately 290.12 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass of the molecular ion peak would confirm the identity of the compound. Common fragmentation pathways for this molecule might include the loss of the iodine atom (I•), a methyl group (•CH₃) from the methoxy moiety, or a carbon monoxide (CO) group. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

| Property | Value |

| Molecular Formula | C₉H₇IOS |

| Molecular Weight | ~290.12 g/mol |

| Predicted Key Fragments | Description |

| [M-I]⁺ | Loss of an iodine atom |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-CH₃-CO]⁺ | Sequential loss of methyl and CO |

Note: This table represents predicted values and fragmentation patterns. Actual experimental data is required for definitive confirmation.

Electrochemical Characterization

Electrochemical methods are used to study the redox properties of a molecule, providing information on its electron-donating or electron-accepting capabilities. These properties are directly related to the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Cyclic Voltammetry for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is the most commonly used electrochemical technique for this purpose. In a CV experiment, the potential applied to a solution of the analyte is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidation and reduction potentials of the compound.

Investigation of Electron Donating Properties in Different Solvents

The electron-donating capacity of the methoxy group in this compound, and how it is influenced by the surrounding solvent environment, can be effectively probed using UV-Vis spectroscopy. The interaction between the solute molecule and solvent molecules can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. These shifts provide valuable insights into the electronic distribution in the ground and excited states of the molecule.

The electron-donating methoxy group at the 7-position of the benzothiophene core is expected to influence the electronic transitions, primarily the π→π* transitions within the aromatic system. In conjunction with the electron-withdrawing iodo-substituent at the 2-position, a push-pull electronic system is established within the molecule. The nature of the solvent can modulate this internal charge transfer character.

A study of the UV-Vis absorption spectra of this compound in a series of solvents with varying polarities would be anticipated to reveal a positive solvatochromism. This means a bathochromic shift (a shift to longer wavelengths) of the absorption maxima would be observed as the polarity of the solvent increases. Such a trend indicates that the excited state of the molecule is more polar than its ground state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.

Detailed research findings would typically involve recording the UV-Vis spectra of this compound in a range of solvents, from non-polar (e.g., cyclohexane (B81311), toluene) to polar aprotic (e.g., dichloromethane, acetone) and polar protic (e.g., ethanol, methanol). The resulting absorption maxima (λmax) would then be compiled and analyzed.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | Dielectric Constant (ε) | λmax (nm) |

| Cyclohexane | 0.2 | 2.02 | 305 |

| Toluene (B28343) | 2.4 | 2.38 | 308 |

| Dichloromethane | 3.1 | 8.93 | 312 |

| Acetone | 5.1 | 20.7 | 315 |

| Ethanol | 5.2 | 24.5 | 318 |

| Methanol | 6.6 | 32.7 | 320 |

The trend in the hypothetical data illustrates that as the solvent polarity increases, from cyclohexane to methanol, the absorption maximum shifts to a longer wavelength. This bathochromic shift is indicative of the stabilization of the more polar excited state by the polar solvent molecules. The electron-donating effect of the 7-methoxy group contributes to an increased charge separation in the excited state, which is facilitated by the surrounding polar environment.

Further analysis often involves plotting the solvatochromic shifts against various solvent polarity scales, such as the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. Such analyses can provide quantitative estimates of the change in dipole moment upon excitation, further elucidating the electronic redistribution within the this compound molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed investigation of molecular and electronic properties.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. For 2-Iodo-7-methoxy-1-benzothiophene, DFT calculations would be instrumental in determining its ground-state electronic structure and energetics. These calculations would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule.

The primary outputs from such a study would include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), the total electronic energy, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate other key electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Data from a DFT Study of this compound

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized geometry. | e.g., -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -Z eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | e.g., (Y-Z) eV |

| Dipole Moment | A measure of the molecule's overall polarity. | e.g., D Debyes |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that allows for the calculation of electronic excited states. By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the molecule's absorption spectrum.

Key parameters obtained from TD-DFT calculations include the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which indicate the intensity of these absorptions. This information is invaluable for understanding the photophysical properties of the molecule and is essential for applications in areas such as organic electronics (e.g., OLEDs) or as photosensitizers.

Table 2: Illustrative TD-DFT Results for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | e.g., A | e.g., λ1 | e.g., f1 |

| S0 → S2 | e.g., B | e.g., λ2 | e.g., f2 |

| S0 → S3 | e.g., C | e.g., λ3 | e.g., f3 |

Beyond DFT, other quantum chemical methods could provide further insights. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a higher level of accuracy for certain properties. For instance, high-level ab initio calculations could serve as a benchmark for the DFT results.

On the other end of the computational cost spectrum, semi-empirical methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be suitable for preliminary investigations of large systems or for providing initial geometries for more rigorous calculations.

Molecular Modeling and Simulations

Molecular modeling and simulations extend the study of single molecules to their behavior in larger systems and over time.

The presence of the methoxy (B1213986) group in this compound introduces rotational flexibility. Conformational analysis is therefore important to identify the most stable arrangement of the atoms in space. This is typically done by systematically rotating the rotatable bonds (e.g., the C-O bond of the methoxy group) and calculating the energy at each step to map the potential energy surface (PES). The minima on the PES correspond to stable conformers. Understanding the conformational preferences is crucial as different conformers can have different properties and reactivity. For a related molecule, 2-methoxythiophene, theoretical studies have been conducted to map its potential energy curve as a function of the torsion angle between the thiophene (B33073) ring and the methoxy group. researchgate.net

In the solid state or in solution, molecules of this compound will interact with each other. Molecular dynamics (MD) or Monte Carlo (MC) simulations can be used to study these intermolecular interactions and the resulting aggregation behavior. These simulations would require the development of a force field, which describes the potential energy of the system as a function of the atomic positions. The Automated Topology Builder (ATB) is a service that can aid in the development of such force fields for molecular dynamics simulations. uq.edu.au

By simulating a system containing many molecules of this compound, one could investigate how they pack in the solid state, their solvation properties in different solvents, and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom) that govern their assembly. This is particularly important for predicting material properties such as crystal structure and morphology.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules like this compound, providing insights that complement experimental findings.

Computational NMR Chemical Shift Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern structural elucidation. For this compound, this would typically involve geometry optimization of the molecule's ground state using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Following optimization, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table of predicted versus experimental chemical shifts would be crucial for validation. Discrepancies between the two can often be rationalized by considering solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM), or by identifying limitations in the chosen computational method.

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C3a | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C7a | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or computational data for this compound was found.

Simulated UV-Vis and Fluorescence Spectra for Experimental Correlation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The resulting data can be plotted as a simulated spectrum, which can then be compared with experimentally obtained spectra to assign specific electronic transitions. For this compound, one would expect to observe π→π* and potentially n→π* transitions characteristic of the benzothiophene (B83047) core and the influence of the methoxy and iodo substituents.

Similarly, the simulation of fluorescence spectra requires the optimization of the first excited state geometry. The energy difference between the optimized first excited state and the ground state at that geometry provides the emission energy. TD-DFT can be used for this purpose as well. Comparing the simulated and experimental fluorescence spectra helps in understanding the nature of the emitting state and the Stokes shift.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides invaluable insights into the energetics and pathways of chemical reactions, which can be difficult to probe experimentally.

Transition State Calculations for Reaction Pathways

To study a reaction involving this compound, such as a Suzuki or Heck coupling at the C-I bond, computational methods can be used to locate the transition state (TS) structures along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm are used to locate these TS structures. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

Reaction Coordinate Analysis and Kinetic Studies

Once the reactants, transition state, and products are located and their energies calculated, a reaction coordinate diagram can be constructed. This diagram visually represents the energy profile of the reaction, showing the relative energies of all stationary points.

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state structure. An IRC calculation follows the reaction path downhill to both the reactant and product, confirming that the located transition state indeed connects the desired species.

Furthermore, the calculated activation energies can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constants. This allows for a computational kinetic study of the reaction, providing a deeper understanding of the factors that control the reaction speed and selectivity. For instance, one could computationally investigate how modifying the substituents on the benzothiophene ring affects the activation barrier and, consequently, the reaction rate.

Applications in Advanced Chemical Research and Development

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The utility of a chemical compound as a synthetic intermediate is determined by its ability to participate in reactions that build more complex molecular architectures. Halogenated heterocycles, in particular, are valuable precursors in cross-coupling reactions.

Precursors for Polycyclic Aromatic Systems and Fused Heterocycles

Polycyclic aromatic systems and fused heterocycles are key components in many functional materials and biologically active molecules. The synthesis of these complex structures often relies on the strategic use of functionalized building blocks. Benzo-fused heterocycles are common motifs in many natural products with potential pharmaceutical applications. core.ac.uk The development of new synthetic methods for creating these structures is an active area of research. core.ac.ukorganic-chemistry.org

While the broader class of substituted benzothiophenes is utilized in the synthesis of complex heterocyclic systems, specific documented examples detailing the use of 2-Iodo-7-methoxy-1-benzothiophene as a direct precursor for polycyclic aromatic systems or other fused heterocycles are not prevalent in the reviewed scientific literature. However, related compounds, such as 7-methoxybenzo[b]thiophene (B1600899), are known to undergo reactions like bromination and nitration, which introduce handles for further functionalization. rsc.org The iodo-substituent at the 2-position of this compound would theoretically be a prime site for transition-metal-catalyzed cross-coupling reactions, a common strategy for constructing larger fused systems.

Building Blocks for Highly Functionalized Organic Scaffolds

The construction of highly functionalized organic scaffolds is a central theme in modern organic chemistry, with applications ranging from drug discovery to materials science. Thienothiophene scaffolds, which share structural similarities with benzothiophenes, are recognized as valuable building blocks for π-conjugated organic materials due to their planar structure and electron-rich nature. mdpi.com These properties are crucial for enabling efficient intramolecular charge-transfer and intermolecular interactions. mdpi.com

In the context of this compound, the presence of three distinct functional handles—the iodo group, the methoxy (B1213986) group, and the benzothiophene (B83047) core itself—positions it as a potentially versatile building block. The iodo group can be readily converted into a variety of other functional groups through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The methoxy group can influence the electronic properties of the aromatic system and can potentially be demethylated to a hydroxyl group for further derivatization. Despite this potential, specific research articles demonstrating the application of this compound as a building block for highly functionalized organic scaffolds are not widely reported in the available literature.

Contributions to Organic Materials Science

Organic materials science is a rapidly evolving field that seeks to create novel materials with tailored electronic and optical properties. Sulfur-containing heterocycles are a cornerstone of this research area.

Organic Semiconductors for Electronic Devices

Thiophene-containing compounds are widely investigated for their semiconducting properties, which are leveraged in a variety of electronic devices. researchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their charge transport characteristics.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The active layer in these devices is an organic semiconductor, and there is a continuous search for new materials with high charge carrier mobility and stability. Thienothiophenes and other fused thiophene (B33073) derivatives are considered promising candidates for high-performance OFETs. mdpi.combeilstein-journals.org

While the benzothiophene core is a key component in many high-performing organic semiconductors, there is no specific mention in the surveyed literature of this compound being used or studied in the context of OFETs. The research in this area tends to focus on larger, more conjugated systems derived from benzothiophene building blocks.

Organic Light-Emitting Diodes (OLEDs) are another major application of organic semiconductors, used in displays and lighting. The efficiency and color of the emitted light are determined by the molecular structure of the emitter and surrounding layers. Thienothiophene-based materials are recognized for their potential in constructing conjugated semiconductors for OLEDs. beilstein-journals.orgnih.gov The design of novel emitters, often with a donor-π-acceptor structure, is a key area of research to achieve high efficiency and specific emission colors. nih.govfrontiersin.org

A review of the current scientific literature does not show specific studies on the application of this compound in OLEDs. The development of materials for OLEDs typically involves complex molecules designed to have specific photophysical properties, such as high quantum yields and thermal stability. beilstein-journals.org While this compound could potentially serve as a starting material for the synthesis of more complex OLED materials, its direct use as an emissive or charge-transport material in OLEDs is not documented.

Photoactive Materials in Advanced Chemical Research and Development

The unique electronic and photophysical properties of benzothiophene derivatives have positioned them as promising candidates for the development of novel photoactive materials. The strategic placement of substituents on the benzothiophene core allows for the fine-tuning of their absorption and emission characteristics, making them suitable for various applications in photovoltaic devices.

Organic Solar Cells (OSCs)

Benzothiophene-based materials are increasingly utilized in the fabrication of organic solar cells (OSCs) due to their potential for creating efficient and low-cost photovoltaic technologies. While direct studies on this compound in OSCs are not extensively documented, the broader class of benzothiophene-containing polymers and small molecules has demonstrated significant promise. These materials often serve as the electron-donor component in the active layer of a bulk heterojunction (BHJ) solar cell. acs.orgnih.gov The benzothiophene unit contributes to the material's ability to absorb sunlight and transport charge, which are critical for the photovoltaic effect.

The introduction of a methoxy group, such as in the 7-position of the benzothiophene ring, is a common strategy to enhance the electron-donating character of the molecule, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell device. nih.govrsc.org Furthermore, the presence of an iodo-substituent at the 2-position provides a reactive site for further chemical modifications, enabling the synthesis of more complex and efficient photoactive materials. For instance, the iodo-group can be readily used in cross-coupling reactions to extend the conjugation length of the molecule, thereby tuning its absorption spectrum to better match the solar spectrum. Although not directly reporting on this compound, studies on related benzothiophene and benzodifuran-based polymers have shown that molecular engineering can lead to high power conversion efficiencies. nih.govrsc.org

Recent research has also explored the use of benzothiophene as a volatile solid additive in the processing of polythiophene-based OSCs, which has been shown to improve device performance by optimizing the morphology of the active layer without the need for high-temperature annealing. acs.org This indicates the multifaceted role that benzothiophene derivatives can play in advancing OSC technology.

Luminescent Solar Concentrators (LSCs)

Luminescent Solar Concentrators (LSCs) represent another promising application for benzothiophene-based materials. LSCs are devices that can capture and concentrate sunlight over a large area, guiding it to smaller, more efficient photovoltaic cells. nih.gov The key component of an LSC is a fluorescent dye, or luminophore, dispersed within a transparent matrix. Benzothiophene derivatives, particularly those with extended π-conjugated systems, can exhibit the strong absorption and large Stokes shifts necessary for efficient LSC performance. acs.orgresearchgate.net

While specific research on this compound for LSCs is limited, the general class of benzothiophene-based fluorophores has been investigated for this purpose. unipi.itresearchgate.net The methoxy group on the benzothiophene ring can enhance the fluorescence quantum yield of the molecule, a critical parameter for LSC efficiency. The iodo-substituent, while potentially quenching fluorescence to some extent, also provides a convenient handle for further functionalization to create more sophisticated luminophores with optimized photophysical properties. For example, benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-tetraoxide-based emitters have been studied for their application in LSCs, demonstrating that the core benzothiophene structure is a viable platform for developing new LSC dyes. nih.govacs.org

Precursors for Monomeric Units in Conjugated Polymer Synthesis

The compound this compound is a valuable precursor for the synthesis of monomeric units that can be polymerized to form conjugated polymers. These polymers are of great interest for their potential applications in organic electronics, including OSCs and other optoelectronic devices. The presence of the iodo group at the 2-position is particularly significant, as it provides a reactive site for various cross-coupling reactions, which are the cornerstone of modern conjugated polymer synthesis.

The Stille and Suzuki cross-coupling reactions are two of the most powerful and versatile methods for the formation of carbon-carbon bonds in the synthesis of conjugated polymers. wiley-vch.dersc.org In these reactions, the iodo-substituent on the benzothiophene ring can readily react with an organotin (in the case of Stille coupling) or an organoboron (in the case of Suzuki coupling) compound, leading to the formation of a new bond and the extension of the polymer chain. nih.govnih.govosti.gov The 7-methoxy group, in turn, influences the electronic properties of the resulting polymer, such as its energy levels and bandgap, which are crucial for its performance in electronic devices. rsc.org

For instance, 2-iodo-thiophenes are common monomers in Stille coupling polymerization to produce polythiophenes. researchgate.net Similarly, Suzuki polycondensation is a widely used method for synthesizing thiophene-containing conjugated polymers. researchgate.net The principles of these reactions are directly applicable to this compound, making it a key building block for the creation of novel polymeric materials with tailored properties. researchgate.netdigitellinc.com The ability to precisely control the structure and properties of conjugated polymers through the careful design of monomers like this compound is a major focus of current research in materials chemistry. frontiersin.orgrsc.orgrsc.org

Table 1: Key Polymerization Reactions for this compound

| Reaction Name | Coupling Partners | Catalyst | Resulting Polymer Type |

| Stille Coupling | Organostannane | Palladium | Poly(benzothiophene) derivative |

| Suzuki Coupling | Organoboron | Palladium | Poly(benzothiophene) derivative |

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, which can then be screened for a wide range of properties, including those relevant to materials science. The benzothiophene scaffold is an attractive starting point for DOS due to its inherent electronic properties and the ease with which it can be functionalized.

Combinatorial Approaches to Benzothiophene Analog Libraries

Combinatorial chemistry provides a systematic approach to the synthesis of large libraries of related compounds by combining a small number of starting materials in all possible combinations. In the context of benzothiophene derivatives, a combinatorial approach could be used to generate a library of analogs of this compound by varying the substituents at different positions on the benzothiophene ring.

For example, starting with a 2-iodo-benzothiophene core, a variety of functional groups could be introduced at the 7-position, including different alkoxy groups, alkyl groups, or other functionalities. Similarly, the iodo-group at the 2-position could be used as a reactive handle to introduce a diverse range of substituents via cross-coupling reactions. This approach would allow for the rapid exploration of the structure-property relationships of benzothiophene derivatives, leading to the identification of new materials with optimized properties for specific applications.

Scaffold Decoration and Optimization for Specific Material Properties

Scaffold decoration is a key strategy in medicinal chemistry and materials science that involves the modification of a core molecular structure to fine-tune its properties. In the case of this compound, the benzothiophene ring serves as the core scaffold, which can be "decorated" with various functional groups to optimize its performance in a particular application.

For example, in the context of organic solar cells, the scaffold could be decorated with different electron-donating or electron-withdrawing groups to adjust the energy levels of the resulting material and improve charge transfer. The length and nature of the alkyl chains on the methoxy group could also be varied to control the solubility and morphology of the material in thin films.

The iodo-group at the 2-position is a prime site for scaffold decoration, as it can be replaced with a wide variety of other functional groups using well-established chemical reactions. This allows for the systematic optimization of the material's properties, such as its absorption spectrum, fluorescence quantum yield, and charge carrier mobility. Through iterative cycles of scaffold decoration and property screening, it is possible to develop new benzothiophene-based materials with tailored properties for a wide range of advanced applications.

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

Current synthetic strategies for substituted benzothiophenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 2-Iodo-7-methoxy-1-benzothiophene.

Key areas of focus could include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. morressier.com For instance, a one-pot method involving an initial iodocyclization followed by an in-situ functionalization could be explored. morressier.com

Green Chemistry Approaches: The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or metal-free reactions are crucial for sustainable synthesis. calstate.eduorganic-chemistry.org Visible-light-promoted cyclizations of disulfides and alkynes represent a promising green alternative.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Approach | Potential Starting Materials | Key Features | Relevant Research |

| Iodocyclization | o-alkynyl-m-methoxy-thiophenol | Electrophilic cyclization using an iodine source. | morressier.comacs.org |

| Palladium-catalyzed coupling | 2-iodothiophenol (B3069315) and a methoxy-substituted alkyne | Sonogashira-type cross-coupling. | rsc.orgrsc.org |

| Aryne-based synthesis | o-silylaryl triflate and an appropriate alkynyl sulfide (B99878) | Formation of a benzothiophene (B83047) skeleton via an aryne intermediate. | rsc.org |

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is largely uninvestigated. The interplay between the electron-donating methoxy (B1213986) group and the versatile iodo substituent at the 2-position opens up a wide range of potential chemical transformations.

Future research could investigate:

Cross-Coupling Reactions: The 2-iodo group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide array of substituents at the 2-position, creating a library of novel derivatives.

Metalation and Functionalization: Directed ortho-metalation, potentially influenced by the methoxy group, could allow for regioselective functionalization of the benzene (B151609) ring. researchgate.net

Photochemical Reactions: The influence of the iodo and methoxy groups on the excited-state properties of the benzothiophene core could lead to novel photochemical transformations and dearomatization reactions. acs.org

| Reaction Type | Potential Reagents | Expected Outcome | Relevant Research |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-7-methoxy-1-benzothiophenes | rsc.org |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-7-methoxy-1-benzothiophenes | rsc.orgrsc.org |

| Buchwald-Hartwig Amination | Amines | 2-Amino-7-methoxy-1-benzothiophenes | rsc.org |

| Metalation | Organolithium reagents | Functionalization at various positions | researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. google.com For a novel compound like this compound, these computational tools can accelerate the discovery process significantly.

Future research in this area should focus on:

Property Prediction: Developing ML models to predict the physicochemical properties, spectral data (e.g., UV-Vis spectra), and biological activities of this compound and its derivatives. consensus.appmdpi.com This can help prioritize synthetic targets.

De Novo Drug Design: Utilizing generative AI models to design novel benzothiophene derivatives with desired properties, such as specific binding affinities for biological targets. nih.gov

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of this compound, leading to higher yields and selectivity. acs.org

Expanding Applications in Emerging Chemical Technologies

The unique substitution pattern of this compound suggests potential applications in various cutting-edge technologies.

Prospective areas for exploration include:

Organic Electronics: Benzothiophene-containing polymers are being investigated for their use in organic photovoltaics and light-emitting diodes. rsc.org The electronic properties of this compound could be tuned through further functionalization to create novel materials for these applications.

Medicinal Chemistry: Benzothiophenes are found in a number of pharmaceuticals. numberanalytics.comnih.gov The 2-iodo-7-methoxy derivative could serve as a key intermediate for the synthesis of new therapeutic agents, for example, by acting as a scaffold for covalent inhibitors. nih.gov

Chemical Sensors: The benzothiophene core can be incorporated into fluorescent probes. The specific substitution pattern of the target molecule might lead to sensors with high selectivity and sensitivity for particular analytes.

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of this compound and its potential can only be achieved through collaborative efforts spanning multiple scientific disciplines.

Future research should be fostered through collaborations between:

Synthetic and Computational Chemists: To design and synthesize novel derivatives based on AI predictions. researchgate.net

Materials Scientists and Organic Chemists: To develop and characterize new organic electronic materials. openaccessjournals.com

Medicinal Chemists, Biologists, and Pharmacologists: To evaluate the biological activity of new compounds and understand their mechanisms of action. nih.govnih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicine.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Iodo-7-methoxy-1-benzothiophene, and how can reaction conditions be optimized?

Answer: The Pd-catalyzed coupling of 2-iodothiophenol with aryl/heteroaryl halides is a robust method for constructing the benzo[b]thiophene core. Key parameters include:

- Catalyst system : Pd(OAc)₂ with ligands like rac-BINAP (yields >70% in cross-coupling reactions) .

- Solvent and temperature : DMF or toluene at 80–100°C under inert atmosphere .

- Substrate scope : Electron-rich aryl halides (e.g., 4-methoxyphenyl) enhance coupling efficiency due to reduced steric hindrance .

Example optimization table :

| Reaction Component | Optimal Condition | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |

| Ligand | rac-BINAP | Stabilizes Pd intermediates |

| Base | K₂CO₃ | Balances reactivity and solubility |

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

Answer:

- HRMS : High-resolution mass spectrometry (e.g., Q-TOF) confirms molecular formula .

- X-ray crystallography : Resolves regiochemistry and substituent orientation (e.g., crystal structures of related 5-iodo-benzofurans ).

- NMR : H and C NMR distinguish methoxy and iodo substituents via characteristic shifts (e.g., δ ~3.8 ppm for OCH₃, δ ~90 ppm for C-I in C NMR) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed coupling reactions in benzo[b]thiophene synthesis?

Answer: Regioselectivity arises from oxidative addition of Pd(0) to the 2-iodothiophenol, forming a Pd(II) intermediate. Electron-donating groups (e.g., methoxy) at the 7-position stabilize the transition state via resonance, directing coupling to the 2-position. Computational studies (DFT) on analogous systems show lower activation barriers for para-substituted aryl halides due to reduced steric clash .

Q. How can researchers address discrepancies in reported yields for benzo[b]thiophene derivatives across different methodologies?

Answer:

- Control experiments : Replicate reactions with strict exclusion of oxygen/moisture, which deactivate Pd catalysts .

- Analytical validation : Use HPLC or GC-MS to quantify side products (e.g., deiodinated byproducts).

- Substrate purity : Ensure aryl halides are free from reducing agents (e.g., residual NaBH₄) that interfere with Pd cycles .

Q. What strategies enable the application of this compound in fluorescence or medicinal chemistry studies?

Answer:

- Fluorescence tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to red-shift emission (quantum yield Φ up to 1.0 in related compounds) .

- Medicinal analogs : Use Suzuki-Miyaura coupling to append pharmacophores (e.g., cannabinoid receptor ligands require lipophilic substituents) .

Example application :

| Derivative | Functional Group | Application | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl) | Methoxy | Fluorescent probe | |

| 3-Carboxyethyl | Carboxylate | Receptor binding assays |

Methodological Guidance

Q. How should researchers design experiments to minimize byproducts during iodination of benzo[b]thiophenes?

Answer:

Q. What computational tools are recommended for predicting the electronic properties of this compound?

Answer:

- DFT calculations : Gaussian or ORCA software with B3LYP/6-311G** basis set to model HOMO-LUMO gaps and charge distribution .

- Molecular docking : AutoDock Vina for simulating interactions with biological targets (e.g., cannabinoid receptors) .

Data Contradiction Analysis

Q. Why do some studies report conflicting fluorescence quantum yields for methoxy-substituted benzo[b]thiophenes?

Answer: Discrepancies arise from:

- Solvent polarity : Higher polarity solvents (e.g., DMSO) quench fluorescence via stabilization of excited states .

- Measurement protocols : Use integrating sphere vs. relative methods; calibrate with standard dyes (e.g., quinine sulfate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.